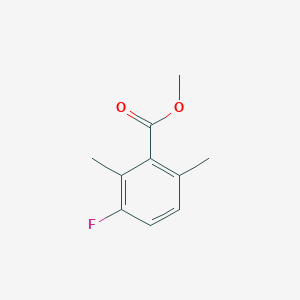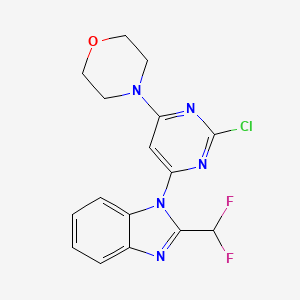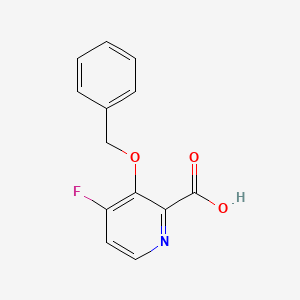
Methyl 3-fluoro-2,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11FO2 It is a fluorinated aromatic ester, which means it contains a benzene ring substituted with a fluorine atom, two methyl groups, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2,6-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-2,6-dimethylbenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium can oxidize methyl groups to carboxylic acids.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction: The primary product is 3-fluoro-2,6-dimethylbenzyl alcohol.
Oxidation: The primary product is 3-fluoro-2,6-dimethylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-2,6-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated aromatic structure.
Medicine: Research into its potential as a drug candidate for various therapeutic applications is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which methyl 3-fluoro-2,6-dimethylbenzoate exerts its effects depends on the specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with molecular targets and pathways involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar structure but with an additional fluorine atom, which can alter its reactivity and binding properties.
Methyl 4-fluoro-2,6-dimethylbenzoate: The fluorine atom is positioned differently on the benzene ring, affecting its chemical behavior.
Methyl 3-chloro-2,6-dimethylbenzoate: Chlorine is substituted for fluorine, leading to differences in electronegativity and reactivity.
Uniqueness
Methyl 3-fluoro-2,6-dimethylbenzoate is unique due to the specific positioning of the fluorine atom and methyl groups on the benzene ring, which can influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and binding affinity in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
methyl 3-fluoro-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 |
Clave InChI |
DBTLCLSEYCNOHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)





![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)





